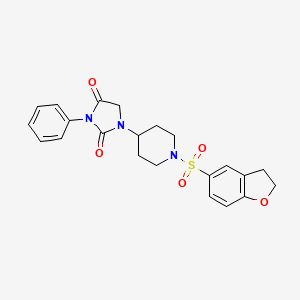
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1026828-32-9 . It has a molecular weight of 226.56 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF4O/c9-6-2-1-5 (8 (11,12)13)7 (10)4 (6)3-14/h1-3H . This code provides a specific identifier for the molecular structure of the compound.It has a molecular weight of 226.56 . The physical form of the compound is liquid .
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of fluorinated compounds, such as fluorinated ketones and imines. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, this compound has been used in the synthesis of organofluorine compounds, which have potential applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is not yet fully understood. However, it is known that the reaction of this compound with nucleophiles, such as amines and alcohols, involves the formation of a carbon-carbon bond. This is followed by a series of oxidation, reduction, and rearrangement steps, which ultimately lead to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is known that this compound has low toxicity and is not expected to be a health hazard. It is also believed to be relatively non-reactive and is unlikely to interact with other molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in laboratory experiments include its low cost, ease of synthesis, and high purity. Additionally, this compound is soluble in most organic solvents, making it easy to use in a variety of reactions. The main limitation of this compound is that it is not very reactive, which can limit its utility in certain types of reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. These include the development of new synthetic methods for the synthesis of fluorinated compounds, the use of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, and the use of this compound in the synthesis of organofluorine compounds for use in materials science and nanotechnology. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound in order to assess its potential toxicity and safety.
Métodos De Síntesis
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is typically synthesized from the reaction of 6-chloro-2-fluoro-3-bromobenzaldehyde with trifluoromethyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a temperature of 0°C to 25°C. The reaction is generally complete within 24 hours and yields a product with greater than 95% purity.
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIYSGKZXTICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2948209.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)

![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)

![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)


![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)